molecular formula C18H15Cl2NO3S B3664596 [3-(Morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate

[3-(Morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate

Cat. No.: B3664596
M. Wt: 396.3 g/mol
InChI Key: ANRNKVCCYAJLBS-UHFFFAOYSA-N
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Description

[3-(Morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate: is a synthetic organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate typically involves the following steps:

    Formation of the Morpholine-4-carbothioyl Intermediate: This step involves the reaction of morpholine with carbon disulfide to form morpholine-4-carbothioyl chloride.

    Coupling with Phenyl Group: The morpholine-4-carbothioyl chloride is then reacted with a phenyl group under appropriate conditions to form the intermediate [3-(Morpholine-4-carbothioyl)phenyl] chloride.

    Esterification with 2,5-Dichlorobenzoic Acid: The final step involves the esterification of the intermediate with 2,5-dichlorobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholine-4-carbothioyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzoate moiety.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

Medicine

    Therapeutic Agents: Potential use in developing therapeutic agents for treating various diseases.

    Diagnostic Tools: It can be used in the development of diagnostic tools due to its ability to interact with biological molecules.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a precursor in the manufacturing of other chemical products.

Mechanism of Action

The mechanism by which [3-(Morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The morpholine ring and the dichlorobenzoate moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Morpholine-4-carbothioyl)phenyl] benzoate
  • [3-(Morpholine-4-carbothioyl)phenyl] 4-chlorobenzoate
  • [3-(Morpholine-4-carbothioyl)phenyl] 3,5-dichlorobenzoate

Uniqueness

  • Structural Features : The presence of both the morpholine-4-carbothioyl group and the 2,5-dichlorobenzoate moiety makes it unique compared to similar compounds.
  • Reactivity : The specific arrangement of functional groups influences its reactivity and potential applications in various fields.

Properties

IUPAC Name

[3-(morpholine-4-carbothioyl)phenyl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3S/c19-13-4-5-16(20)15(11-13)18(22)24-14-3-1-2-12(10-14)17(25)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRNKVCCYAJLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC(=CC=C2)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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